N'-[(4-chlorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide
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Overview
Description
N’-[(4-chlorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the oxazolidinone ring, followed by the introduction of the thiophene-2-carbonyl group. The final step involves the coupling of the 4-chlorophenylmethyl group with the ethanediamide backbone under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-chlorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
N’-[(4-chlorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing the thiophene ring, such as thiophene-2-carboxylic acid.
Oxazolidinones: Compounds with the oxazolidinone ring, such as linezolid.
Chlorophenyl Compounds: Compounds with the chlorophenyl group, such as chloramphenicol.
Uniqueness
N’-[(4-chlorophenyl)methyl]-N-{[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl}ethanediamide is unique due to its combination of these three distinct structural motifs, which confer specific chemical and biological properties not found in simpler analogs.
Properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[[3-(thiophene-2-carbonyl)-1,3-oxazolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4S/c19-13-5-3-12(4-6-13)10-20-16(23)17(24)21-11-15-22(7-8-26-15)18(25)14-2-1-9-27-14/h1-6,9,15H,7-8,10-11H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLMMFLXYNNTIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1C(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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